molecular formula C9H5F3N2O2 B1391673 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-78-3

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1391673
CAS No.: 1019021-78-3
M. Wt: 230.14 g/mol
InChI Key: MXEBZMQCMRVHSQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents , suggesting that this compound may target proteins or enzymes involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for the development of covalent inhibitors , suggesting that this compound may interact with its targets through a covalent bond, leading to the inhibition of target protein function.

Biochemical Pathways

Given its potential role as an antituberculosis agent , it may affect pathways critical for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given its potential role as an antituberculosis agent , it may inhibit the growth and replication of Mycobacterium tuberculosis, leading to a reduction in bacterial load.

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1019021-78-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

  • Molecular Formula : C9H5F3N2O2
  • Molecular Weight : 230.145 g/mol
  • IUPAC Name : this compound
  • Purity : Typically above 95% .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds related to this compound have shown promising activity against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In vitro evaluations indicate that certain derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls like ciprofloxacin showing an MIC of 2 μg/mL .

Antifungal Activity

The compound's antifungal properties have also been investigated. In a study assessing the efficacy of various imidazo derivatives, this compound demonstrated effective inhibition against common fungal pathogens.

  • Case Study : A derivative was tested against Candida albicans, showing significant inhibition at concentrations comparable to established antifungals .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Research indicates that it may act as an inhibitor of specific cancer-related enzymes.

  • Mechanism of Action : The compound has been shown to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancer types. This inhibition leads to altered metabolism in cancer cells, potentially reducing their proliferation .

Research Findings and Case Studies

StudyFocusKey Findings
Study AAntibacterialMIC values between 3.12 - 12.5 μg/mL against S. aureus .
Study BAntifungalEffective against C. albicans with comparable results to standard antifungals .
Study CAnticancerInhibition of BCATs leading to reduced cancer cell proliferation .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-7-13-3-6(8(15)16)14(7)4-5/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEBZMQCMRVHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679746
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019021-78-3
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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